molecular formula C9H13N3O2S B2920980 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione CAS No. 2287310-97-6

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione

Cat. No.: B2920980
CAS No.: 2287310-97-6
M. Wt: 227.28
InChI Key: HRCVNANNSZIJMW-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazinane ring fused with an aminophenyl group. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione typically involves the reaction of 4-aminobenzenesulfonamide with carbonyl compounds under controlled conditions. One common method includes the use of thiourea as a sulfur source, which reacts with the aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties.

    Industry: Utilized in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione can be compared with other similar compounds such as:

List of Similar Compounds

Biological Activity

2-(4-Aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione, also known as 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylamine , is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula: C10_{10}H14_{14}N2_{2}O2_{2}S
  • Molar Mass: 226.30 g/mol
  • CAS Number: 67104-89-6
  • Melting Point: 143-145 °C

The biological activity of this compound is primarily associated with its interactions with various enzymes and cellular pathways:

  • Aldose Reductase Inhibition: This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition is significant for managing diabetic complications by reducing sorbitol accumulation in cells.
  • Apoptosis Induction in Cancer Cells: In studies involving cancer cell lines, this compound has demonstrated the ability to induce apoptosis. It activates specific signaling pathways that lead to programmed cell death, which is crucial for cancer therapy .

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression Modulation: It affects gene expression related to cell survival and apoptosis.
  • Cell Signaling Pathways: The compound modulates pathways involved in cell growth and differentiation, which can be beneficial in cancer treatment strategies .

Case Study: Aldose Reductase Inhibition

In a study examining the effects of this compound on diabetic rats, it was found that administration of this compound led to a significant reduction in blood glucose levels. The mechanism was attributed to decreased activity of aldose reductase, suggesting its potential use as a therapeutic agent for diabetes management.

Case Study: Cancer Cell Apoptosis

Another study focused on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptotic markers. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis compared to untreated controls. This suggests that this compound could serve as a lead compound for developing anti-cancer drugs.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionResearch Findings
Aldose Reductase InhibitionInhibition of enzyme activitySignificant reduction in blood glucose levels in diabetic models
Apoptosis InductionActivation of apoptotic signaling pathwaysIncreased apoptotic markers in breast cancer cell lines
Gene Expression ModulationAlteration of transcription factors related to survivalModulation observed in various cancer types

Properties

IUPAC Name

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-8-2-4-9(5-3-8)12-7-1-6-11-15(12,13)14/h2-5,11H,1,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVNANNSZIJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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